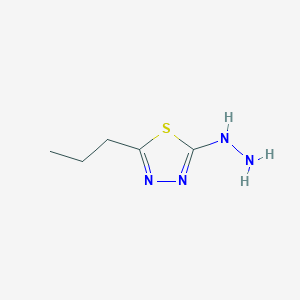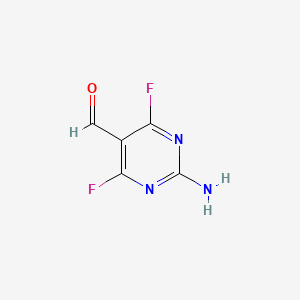
2-Amino-4,6-difluoropyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,6-difluoropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing aromatic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of amino and fluorine groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-difluoropyrimidine-5-carbaldehyde typically involves the Vilsmeier-Haack reaction, which converts 4,6-difluoropyrimidine to the desired aldehyde. The reaction is carried out by treating 4,6-difluoropyrimidine with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction mixture is then quenched with water and neutralized to obtain the aldehyde .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4,6-difluoropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Amino-4,6-difluoropyrimidine-5-carboxylic acid.
Reduction: 2-Amino-4,6-difluoropyrimidine-5-methanol.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-4,6-difluoropyrimidine-5-carbaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and nucleic acid analogs.
Medicine: As a precursor in the development of antiviral and anticancer drugs.
Industry: In the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-4,6-difluoropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The presence of fluorine atoms enhances the binding affinity and specificity of the compound for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Similar structure but with chlorine atoms instead of fluorine.
2-Amino-4,6-dibromopyrimidine-5-carbaldehyde: Similar structure but with bromine atoms instead of fluorine.
2-Amino-4,6-diiodopyrimidine-5-carbaldehyde: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in 2-Amino-4,6-difluoropyrimidine-5-carbaldehyde imparts unique properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Propriétés
Formule moléculaire |
C5H3F2N3O |
|---|---|
Poids moléculaire |
159.09 g/mol |
Nom IUPAC |
2-amino-4,6-difluoropyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H3F2N3O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H,(H2,8,9,10) |
Clé InChI |
NUIIJNBECPKICU-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C1=C(N=C(N=C1F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


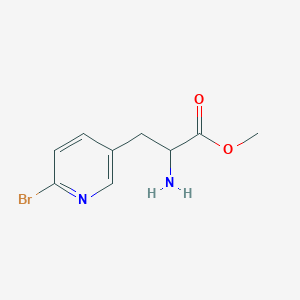
![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B13104369.png)
![4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104377.png)
![5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one](/img/structure/B13104382.png)
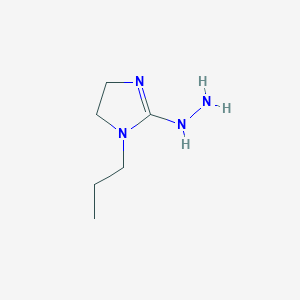

![2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B13104399.png)
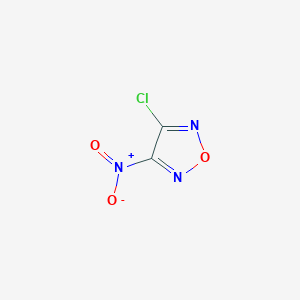

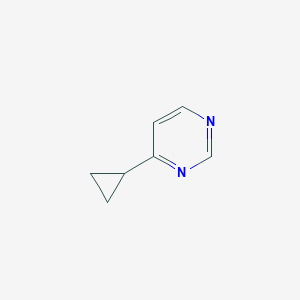


![2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine](/img/structure/B13104437.png)
